2,3,5,6-Tetramethoxybenzaldehyde
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Overview
Description
2,3,5,6-Tetramethoxybenzaldehyde is an organic compound with the molecular formula C11H14O5 and a molecular weight of 226.23 g/mol It is characterized by the presence of four methoxy groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,5,6-Tetramethoxybenzaldehyde can be synthesized through several methods. One common approach involves the methylation of 2,3,5,6-tetrahydroxybenzaldehyde using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound often involves similar methylation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 2,3,5,6-Tetramethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: 2,3,5,6-Tetramethoxybenzoic acid.
Reduction: 2,3,5,6-Tetramethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,5,6-Tetramethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetramethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular components through its aldehyde group, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
- 2,3,4,5-Tetramethoxybenzaldehyde
- 2,3,5-Trimethoxybenzaldehyde
- 2,4,5-Trimethoxybenzaldehyde
Comparison: 2,3,5,6-Tetramethoxybenzaldehyde is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
2,3,5,6-tetramethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-13-8-5-9(14-2)11(16-4)7(6-12)10(8)15-3/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHNIQSERXRSPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1OC)C=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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